Ethyl 2-aminothiazole-4-carboxylate hydrochloride
Overview
Description
Ethyl 2-aminothiazole-4-carboxylate hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is a derivative of thiazole, which is a five-membered ring containing both sulfur and nitrogen. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antibacterial, antifungal, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Ethyl 2-aminothiazole-4-carboxylate hydrochloride, also known as 2-Aminothiazole-4-carboxylic acid, ethyl ester hydrochloride, has been found to have significant therapeutic roles as an antibacterial and antifungal agent . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it an attractive target for antibacterial drugs .
Mode of Action
The compound interacts with its target, the UDP-N-acetylmuramate/L-alanine ligase, through protein-ligand interactions . The carboxyl group of the thiazole ring forms hydrogen bonds with the NH of Cys112, while the NH2 is proximal to and forms hydrogen bonds with the imidazole ring of His244 . These interactions disrupt the normal function of the enzyme, thereby inhibiting bacterial cell wall synthesis .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the bacterial cell wall synthesis pathway . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This compound has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibits antifungal potential, showing activity against Candida glabrata and Candida albicans .
Biochemical Analysis
Biochemical Properties
Ethyl 2-aminothiazole-4-carboxylate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is essential for bacterial cell wall synthesis . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. Additionally, this compound exhibits strong binding affinity to enzymes involved in peptidoglycan synthesis, further enhancing its antibacterial properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . It also modulates the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it inhibits the activity of phosphodiesterase type 5 (PDE5) by binding to its active site, leading to increased levels of cyclic guanosine monophosphate (cGMP) and enhanced vasodilation . Additionally, this compound acts as a COX-1/COX-2 inhibitor, reducing the production of pro-inflammatory prostaglandins . These interactions contribute to its anti-inflammatory and analgesic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxification enzymes and increased antioxidant defenses . In vivo studies have demonstrated that chronic administration of this compound can result in cumulative effects on organ function, particularly in the liver and kidneys .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory activities, without significant toxicity . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where the therapeutic benefits are maximized at specific dosage ranges, while adverse effects become prominent at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, this compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . Additionally, this compound influences the activity of enzymes involved in carbohydrate and amino acid metabolism, contributing to its overall metabolic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by organic anion transporters, facilitating its intracellular accumulation . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and distribution . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . It can also be transported to specific organelles, such as mitochondria and lysosomes, where it exerts its effects on cellular processes . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-aminothiazole-4-carboxylate hydrochloride can be synthesized through a reaction between ethyl bromopyruvate and thiourea. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product, ethyl 2-aminothiazole-4-carboxylate, is then precipitated out as off-white crystals .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminothiazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylate positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole derivatives .
Scientific Research Applications
Ethyl 2-aminothiazole-4-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications as an antibacterial, antifungal, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a precursor for various chemical syntheses
Comparison with Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate hydrochloride can be compared with other similar compounds, such as:
2-Aminothiazole: A simpler derivative with similar biological activities but lacking the ethyl carboxylate group.
Thiazole-4-carboxylate: Another derivative that lacks the amino group but retains the carboxylate functionality.
Ethyl 2-aminothiazole-5-carboxylate: A positional isomer with the carboxylate group at the 5-position instead of the 4-position
Properties
IUPAC Name |
ethyl 2-amino-1,3-thiazole-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSUEYWDNADOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435342-17-9 | |
Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=435342-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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